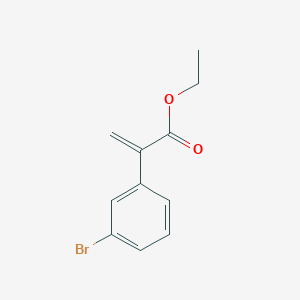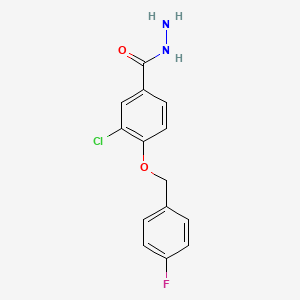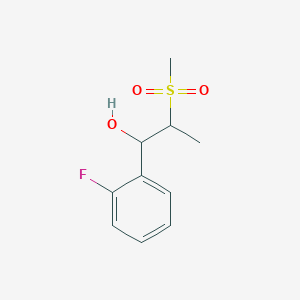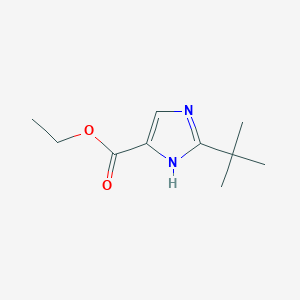![molecular formula C15H25NO4 B13016156 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B13016156.png)
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a tert-butyl ester with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may involve the use of automated systems to monitor temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool in molecular biology and pharmacology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
What sets 7-(tert-Butyl)1-methyl7-azaspiro[3.5]nonane-1,7-dicarboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both tert-butyl and methyl groups. These features confer unique reactivity and binding properties, making it particularly useful in specialized applications .
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
7-O-tert-butyl 3-O-methyl 7-azaspiro[3.5]nonane-3,7-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-9-7-15(8-10-16)6-5-11(15)12(17)19-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
BIECPCHJOVRSBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)OC)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
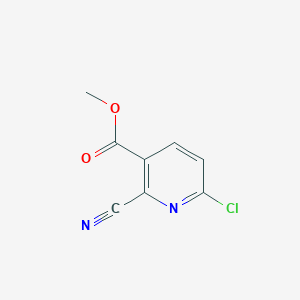
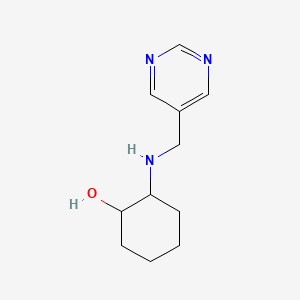

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
